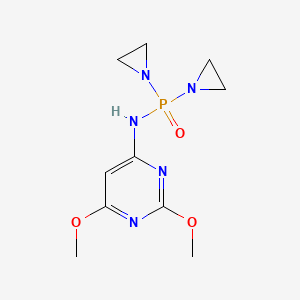
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the amide bond. Common bases used in such reactions include sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various temperatures and pressures depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic amide derivatives: Compounds with similar structures but different substituents on the phosphinic amide group.
Aziridinyl compounds: Compounds containing the aziridine ring, known for their reactivity and potential biological activity.
Pyrimidinyl compounds: Compounds with the pyrimidine ring, often studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2,6-dimethoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both aziridinyl and pyrimidinyl groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
2716-79-2 |
|---|---|
Fórmula molecular |
C10H16N5O3P |
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-2,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H16N5O3P/c1-17-9-7-8(11-10(12-9)18-2)13-19(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
Clave InChI |
KXAVRWZATBENFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1)NP(=O)(N2CC2)N3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


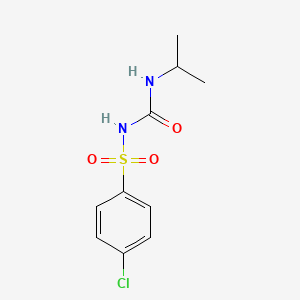
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
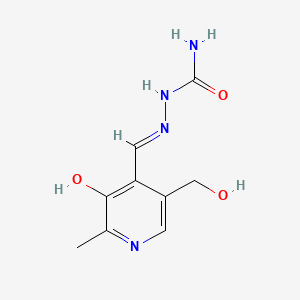
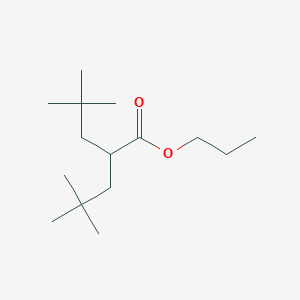
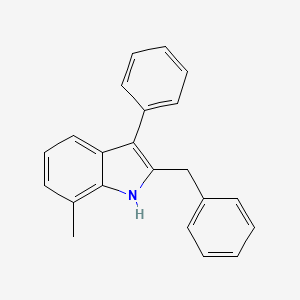
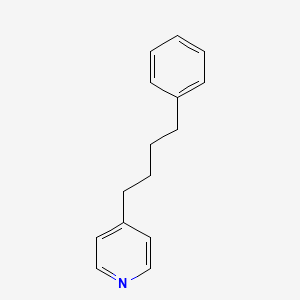
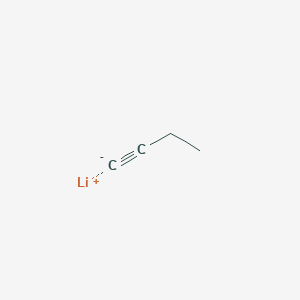
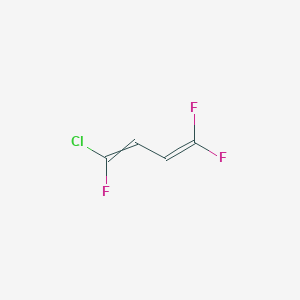
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
